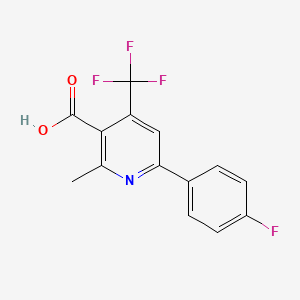

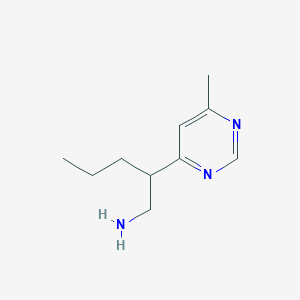

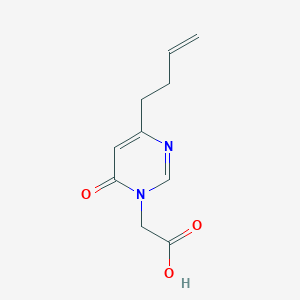

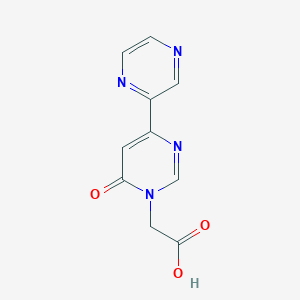

4-Chloro-6-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrimidine

Overview

Description

“4-Chloro-6-(methoxymethyl)pyrimidine” is a chemical compound with the CAS Number: 3122-84-7 . It has a molecular weight of 158.59 . . It is a solid at room temperature .

Synthesis Analysis

The synthesis of a similar compound, 4-chloro-6-(methoxymethyl)pyrimidine, involves the reaction of 4-methoxymethyl-6-hydroxypyrimidine with trichlorophosphate in dichloromethane at 20℃ for 18 hours . The mixture is then concentrated, and the residue is taken up in ice-water. The pH is adjusted to 7 with 1N sodium hydroxide. The mixture is extracted with chloroform and dried over sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by column chromatography (5-10% ethyl acetate/chloroform) to afford 4-chloro-6-(methoxymethyl)pyrimidine .

Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-6-(methoxymethyl)pyrimidine . The InChI code for this compound is 1S/C6H7ClN2O/c1-10-3-5-2-6(7)9-4-8-5/h2,4H,3H2,1H3 .

Physical And Chemical Properties Analysis

The compound “4-Chloro-6-(methoxymethyl)pyrimidine” is a solid at room temperature . It has a molecular weight of 158.59 .

Scientific Research Applications

Synthesis and Characterization

Research on pyrimidine derivatives often explores their synthesis and characterization due to their wide range of applications. For example, investigations based on non-covalent interactions in pyrimidine-2-yl)thioureas include synthesis, characterizations, and quantum chemical calculations, highlighting the importance of understanding molecular interactions and properties (Zhang et al., 2018). Such studies provide a foundation for developing new compounds with tailored properties for specific applications.

Biological and Antiviral Activities

Pyrimidine derivatives are studied for their biological activities, including antimicrobial, antiviral, and anticancer effects. For instance, certain pyrimidine derivatives have been evaluated for their antiulcer activity, demonstrating the potential therapeutic applications of these compounds (Ikeda et al., 1996). Similarly, the synthesis of sulfanyl pyrimidin-4(3H)-one derivatives for various biological activities highlights the broad interest in pyrimidine chemistry for pharmaceutical development (Bassyouni & Fathalla, 2013).

Antifungal and Microbial Degradation

The antifungal effects of pyrimidine derivatives against significant types of fungi indicate their potential in developing new antifungal agents. Research into the degradation of chlorimuron-ethyl by Aspergillus niger isolated from agricultural soil demonstrates the environmental and agricultural relevance of studying pyrimidine derivatives (Sharma, Banerjee, & Choudhury, 2012). This also points to the interest in microbial interactions with pyrimidine-based compounds.

Nonlinear Optical and Electronic Properties

The exploration of thiopyrimidine derivatives for nonlinear optics (NLO) and electronic properties reveals the interest in pyrimidine derivatives for materials science applications. Studies on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives offer insights into their potential in NLO fields, showing how these compounds can be applied beyond biological contexts (Hussain et al., 2020).

Safety and Hazards

The compound “4-Chloro-6-(methoxymethyl)pyrimidine” has several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name |

4-chloro-6-[4-(methoxymethyl)-4-methylpiperidin-1-yl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O/c1-12(8-17-2)3-5-16(6-4-12)11-7-10(13)14-9-15-11/h7,9H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCYCURFXZSXJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=CC(=NC=N2)Cl)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.